1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide
Brand Name: Vulcanchem
CAS No.: 84255-09-4
VCID: VC17005566
InChI: InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C21H21IN2Se
Molecular Weight: 507.3 g/mol

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide

CAS No.: 84255-09-4

Cat. No.: VC17005566

Molecular Formula: C21H21IN2Se

Molecular Weight: 507.3 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide - 84255-09-4

Specification

CAS No. 84255-09-4
Molecular Formula C21H21IN2Se
Molecular Weight 507.3 g/mol
IUPAC Name (2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide
Standard InChI InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1
Standard InChI Key HPPHBVFVJDGRHH-UHFFFAOYSA-M
Isomeric SMILES CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-]
Canonical SMILES CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-]

Introduction

1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide is a complex organic compound belonging to the quinolinium salts category. It combines elements of quinoline and benzothiazole, with a selenium atom present in its structure, making it a heterocyclic compound. This compound is not widely commercially available and often requires synthesis in a laboratory setting for research purposes.

Synthesis

The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide typically involves multi-step organic reactions. A common method includes the condensation reaction between 1-ethylquinolinium and 3-ethylbenzothiazole derivatives under acidic or basic conditions. The specific conditions, such as temperature and pH, are crucial for optimizing the yield and purity of the compound.

Chemical Reactions and Applications

This compound can participate in various chemical reactions typical of quinolinium salts, including nucleophilic substitutions and electrophilic additions. Its planar structure allows for electrostatic interactions and π-stacking with biological molecules, which is significant for potential biological applications.

Reaction TypeDescription
Nucleophilic SubstitutionsCommon in quinolinium salts
Electrophilic AdditionsPossible due to the compound's structure
Biological InteractionsElectrostatic and π-stacking interactions

Biological Activity

Quinolinium derivatives, including this compound, have been researched for their potential biological activities. These include antimicrobial and antitumor properties, which could be attributed to their ability to intercalate into DNA or bind to proteins.

Biological ActivityPotential Mechanism
AntimicrobialDNA intercalation or protein binding
AntitumorDNA intercalation or protein binding

Stability and Reactivity

The chemical stability of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinolinium iodide can vary depending on environmental conditions such as pH and temperature. Its unique electronic characteristics suggest potential applications in organic synthesis and materials science.

FactorImpact on Stability
pHAffects chemical stability
TemperatureInfluences reactivity and stability

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